![molecular formula C13H10OS B11890589 2,3-Dihydro-4h-benzo[h]thiochromen-4-one CAS No. 7433-02-5](/img/structure/B11890589.png)
2,3-Dihydro-4h-benzo[h]thiochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-4h-benzo[h]thiochromen-4-one is a heterocyclic compound that belongs to the thiochromenone family It is characterized by a fused ring system containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,3-Dihydro-4h-benzo[h]thiochromen-4-one involves the use of β-thio-substituted enones. These enones are assembled from the combination of tert-butylthio-substituted aldehydes and β-alkynes using rhodium catalysis. The reaction proceeds through an intramolecular S-conjugate addition to deliver the desired thiochromenone in a one-pot process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of metal-catalyzed hydroacylation and conjugate addition reactions, as described above, can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-4h-benzo[h]thiochromen-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding dihydro derivatives.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield dihydro derivatives.
Scientific Research Applications
2,3-Dihydro-4h-benzo[h]thiochromen-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-4h-benzo[h]thiochromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-4h-benzo[h]chromen-4-one: This compound is similar in structure but lacks the sulfur atom.
6-Chloro-2-methyl-2,3-dihydro-4H-thiochromen-4-one: This compound has a similar thiochromenone structure with additional chlorine and methyl groups.
Uniqueness
2,3-Dihydro-4h-benzo[h]thiochromen-4-one is unique due to the presence of both sulfur and oxygen atoms in its fused ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
7433-02-5 |
|---|---|
Molecular Formula |
C13H10OS |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
2,3-dihydrobenzo[h]thiochromen-4-one |
InChI |
InChI=1S/C13H10OS/c14-12-7-8-15-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-6H,7-8H2 |
InChI Key |
OKEZXNVTIJMUQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C1=O)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


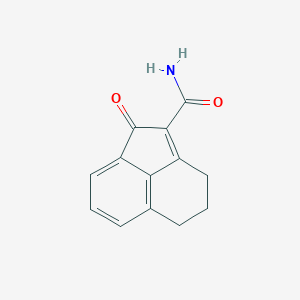




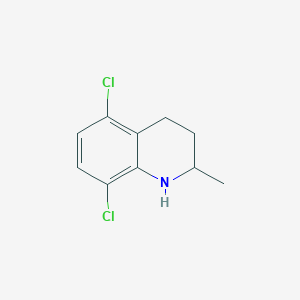
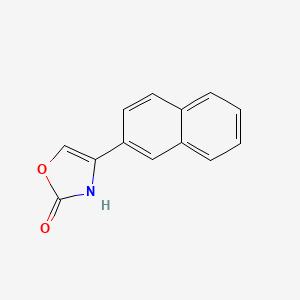
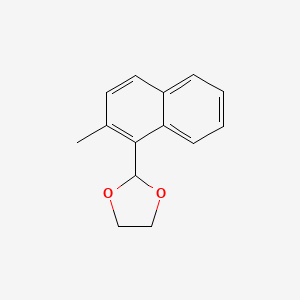


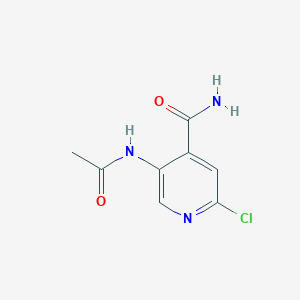
![N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B11890571.png)
![3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole](/img/structure/B11890572.png)

